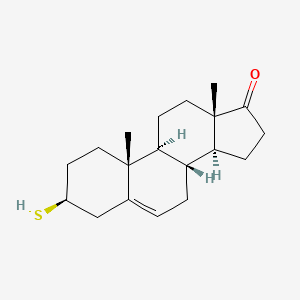

3-Sulfanylandrost-5-en-17-one

Description

Structure

3D Structure

Properties

CAS No. |

2905-99-9 |

|---|---|

Molecular Formula |

C19H28OS |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-sulfanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28OS/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16,21H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

CMEUHNLSLLIOEE-USOAJAOKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)S)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)S)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Sulfanylandrost 5 En 17 One

Strategies for the Stereoselective Synthesis of the Androstane (B1237026) Core

The androstane skeleton is a tetracyclic structure characterized by a specific stereochemistry at its multiple chiral centers. The total synthesis of such complex molecules is a significant challenge in organic chemistry. One of the cornerstone strategies for the construction of the fused six-membered rings of the steroid nucleus is the Robinson annulation. wikipedia.orgchemistrysteps.commasterorganicchemistry.comorganic-chemistry.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com

In the context of steroid synthesis, a common approach involves the construction of the A and B rings onto a pre-existing CD ring fragment. For instance, the Wieland-Miescher ketone, a well-known building block synthesized via Robinson annulation, has been instrumental in the preparation of numerous steroids. nih.gov The stereoselectivity of the Robinson annulation and subsequent transformations is crucial for establishing the correct relative configuration of the chiral centers in the androstane core.

A stereoselective total synthesis of androstane-type steroids, such as testosterone (B1683101) and androsterone, has been achieved through strategies that employ intramolecular Diels-Alder reactions to construct the A/B ring system. rsc.org These approaches often start from optically active building blocks to ensure the final product is obtained as a single enantiomer. The choice of starting materials and the sequence of reactions are meticulously planned to control the stereochemical outcome at each step, leading to the desired androstane core with the correct configuration.

Chemical Synthesis Pathways for the Introduction of the Sulfanyl (B85325) Moiety at C-3

The introduction of a sulfanyl (thiol) group at the C-3 position of the androst-5-ene skeleton typically starts from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA), which possesses a 3β-hydroxyl group. A powerful and widely used method for converting a secondary alcohol to a thiol with inversion of stereochemistry is the Mitsunobu reaction. wikipedia.orgnih.govresearchgate.net

The Mitsunobu reaction utilizes a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgnih.gov In this case, the 3β-hydroxyl group of DHEA would be activated, and subsequent nucleophilic attack by a sulfur nucleophile, such as thioacetic acid (CH3COSH), would proceed via an SN2 mechanism. This results in the formation of a 3α-thioacetate with inversion of configuration at the C-3 position. The subsequent hydrolysis of the thioacetate (B1230152) group under basic conditions yields the desired 3α-sulfanyl group.

Table 1: Key Steps in the Introduction of the Sulfanyl Moiety at C-3

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Mitsunobu Reaction | Dehydroepiandrosterone, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), Thioacetic acid (CH3COSH) in an appropriate solvent (e.g., THF) | 3α-Thioacetylandrost-5-en-17-one | Conversion of 3β-hydroxyl to 3α-thioacetate with inversion of stereochemistry. |

| 2 | Hydrolysis | Base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a protic solvent (e.g., methanol/water) | 3α-Sulfanylandrost-5-en-17-one | Cleavage of the thioacetate to yield the free thiol. |

Synthetic Approaches for the Formation of the Oxo Group at C-17

The 17-oxo functionality is a common feature in many biologically active steroids. While many synthetic routes start from precursors that already contain this group, such as DHEA, it is often necessary to install it from a corresponding 17-hydroxy steroid. The oxidation of a secondary alcohol at the C-17 position to a ketone is a standard transformation in steroid chemistry. Several mild and selective oxidation methods are available to achieve this conversion without affecting other sensitive functional groups in the molecule.

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols in the presence of other oxidizable groups. thermofisher.comdrugfuture.comalfa-chemistry.comwikipedia.org This reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst and a ketone, like acetone (B3395972) or cyclohexanone, as the hydride acceptor. wikipedia.org The Oppenauer oxidation is particularly well-suited for the oxidation of allylic alcohols and has been widely used in the synthesis of steroids. wikipedia.org

Another powerful and mild method for oxidizing secondary alcohols to ketones is the Swern oxidation . nih.govwikipedia.orgorganic-chemistry.orgthermofisher.comyoutube.com This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base, like triethylamine. wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules like steroids. thermofisher.com

Table 2: Comparison of Oxidation Methods for the Formation of the 17-Oxo Group

| Method | Oxidizing Agent | Typical Conditions | Advantages |

| Oppenauer Oxidation | Aluminum isopropoxide/acetone | Reflux in a non-polar solvent | Mild, selective for secondary alcohols. |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperature (-78 °C to room temp.) | High yields, mild conditions, wide functional group tolerance. |

Exploration of Derivatization and Analog Preparation for Structure-Activity Studies

To investigate the structure-activity relationships (SAR) of 3-Sulfanylandrost-5-en-17-one, various derivatives and analogs can be synthesized. These modifications can provide valuable insights into the structural requirements for biological activity, such as enzyme inhibition.

Derivatization of the 3-sulfanyl group can be readily achieved through reactions such as alkylation to form thioethers or oxidation to disulfides. These modifications can alter the steric and electronic properties of the molecule, which can in turn affect its interaction with biological targets. For example, the synthesis of thioether steroids has been explored for their potential as glucocorticoid receptor modulators.

Furthermore, modifications at other positions of the androstane nucleus can be explored. For instance, the introduction of different substituents at various positions on the steroid skeleton has been a common strategy in the development of potent enzyme inhibitors, such as aromatase inhibitors. nih.gov Studies on C-3 substituted androstane analogs have shown that the nature of the substituent at this position can significantly influence the inhibitory activity. nih.gov The synthesis and biological evaluation of analogs with different heterocyclic moieties appended to the steroid core have also been reported as a strategy to discover novel inhibitors of steroidogenic enzymes. nih.gov

Table 3: Examples of Androstane Derivatives and their Biological Targets

| Compound Class | Modification | Biological Target | Reference |

| Thioether Steroids | Alkylation of a sulfanyl group | Glucocorticoid Receptor | researchgate.net |

| 3-Tetrazolo Steroidal Analogs | Replacement of the C-3 substituent with a tetrazole ring | 5α-reductase | nih.gov |

| A,D-Ring Modified Steroids | Modifications of the A and D rings | Aromatase | nih.gov |

By systematically preparing and testing a series of these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective therapeutic agents.

Enzymatic Modulatory Activities of 3 Sulfanylandrost 5 En 17 One

Mechanistic Studies of Enzyme Inhibition by 3-Sulfanylandrost-5-en-17-one

Probing Reversible and Irreversible Enzyme Binding Modes:The nature of the potential binding (reversible or irreversible) of this compound to target enzymes has not been investigated in any published study.

While extensive information exists on various other steroidal compounds and their effects on the enzymes , the strict focus on this compound cannot be fulfilled. The creation of a scientifically accurate and informative article as requested is contingent on the availability of peer-reviewed research, which, in this case, is absent.

Information regarding the enzymatic modulatory activities of this compound, specifically concerning the analysis of ligand-binding energies in enzymatic complexes, is not available in publicly accessible scientific literature.

Extensive searches for research data, including scholarly articles, patents, and scientific databases, did not yield any specific information on the binding energies or enzymatic complex interactions of the chemical compound this compound. Consequently, the requested detailed analysis, research findings, and data tables for section "3.2.3. Analysis of Ligand-Binding Energies in Enzymatic Complexes" cannot be provided.

The scientific community has not published studies on this particular compound that would allow for a thorough and accurate discussion as outlined in the user's request. Therefore, the subsequent sections of the requested article cannot be generated.

Structure Activity Relationship Sar Elucidation for 3 Sulfanylandrost 5 En 17 One Analogues

Systematic Structural Modifications of the Androstane (B1237026) Skeleton and Functional Groups

While direct and extensive research specifically detailing the impact of a C-3 sulfanyl (B85325) group on the biological activity of androst-5-en-17-one (B22085) is limited in publicly available literature, the influence of various substituents at the C-3 position of the androstane nucleus has been a subject of broader investigation. The introduction of a sulfanyl (thiol) group at this position introduces unique physicochemical properties that can modulate the molecule's interaction with biological targets.

The nature of the substituent at C-3 is known to affect the binding affinity and inhibitory potential of androstane derivatives against various enzymes. For instance, in the context of aldo-keto reductase 1C3 (AKR1C3) inhibition, modifications at the C-3 position have been shown to influence the interaction with the NADP+ cofactor. scielo.br While these studies often focus on oxime or hydroxyl groups, the principles can be extrapolated to a sulfanyl group.

A sulfanyl group is a hydrogen bond donor and can also engage in other non-covalent interactions. Its size and polarizability differ from that of a hydroxyl or amino group, which would alter the steric and electronic complementarity of the molecule with the active site of a target enzyme. The replacement of the more common 3-hydroxyl or 3-keto group with a sulfanyl moiety could potentially lead to novel binding modes or altered selectivity profiles. For example, sulfur-containing steroids have been noted for a wide range of biological activities, and the introduction of a sulfur atom can significantly affect the molecule's pharmacological profile. nih.gov

In the absence of specific data for 3-sulfanylandrost-5-en-17-one, a summary of the known effects of other C-3 modifications on related androstane derivatives can provide a framework for understanding the potential role of the sulfanyl group.

| Electronic Effects | The electronegativity and polarizability of sulfur can influence the electron distribution within the A-ring of the steroid, which may impact binding affinity. |

It is important to emphasize that these are theoretical considerations, and dedicated synthesis and biological evaluation of 3-sulfanyl substituted androstane analogues are necessary to elucidate the precise impact of this functional group.

The C-17 keto group is a critical determinant of the biological activity of many androstane steroids. This functional group is frequently involved in key interactions within the active sites of various enzymes, including hydroxysteroid dehydrogenases and aromatase.

For many androstane-based enzyme inhibitors, the C-17 ketone acts as a crucial hydrogen bond acceptor. nih.gov Molecular docking studies of steroidal aromatase inhibitors have highlighted that hydrogen bonding with residues such as MET374 is an essential requirement for optimal binding. nih.gov Modification or removal of this keto group generally leads to a significant reduction or complete loss of inhibitory activity.

The orientation of substituents at or near the C-17 position is also critical. For instance, the anti-tumor effects of androstene steroids have been shown to be strictly dependent on the orientation of a hydroxyl group at C-17. researchgate.net This underscores the high degree of structural specificity required for interaction with the target protein. In studies of anabolic steroids, a ketone at C-17, as opposed to a hydroxyl group, can dramatically decrease androgen receptor agonist activity. nih.gov

The position of the double bond in the steroid nucleus is known to be important for the efficiency of enzymatic reactions. nih.gov For instance, the isomerization of the double bond from the Δ5 to the Δ4 position is a key step in the biosynthesis of several steroid hormones and is catalyzed by the enzyme 3-oxo-Δ5-steroid isomerase. The presence of the Δ5 double bond is therefore a key recognition element for this class of enzymes.

In the context of aromatase inhibitors, the Δ5 configuration is a common feature in the natural substrate, androstenedione (B190577) (which exists in equilibrium with its Δ4 isomer). Therefore, inhibitors that mimic this structure, such as certain androst-5-ene derivatives, can effectively compete with the natural substrate for binding to the enzyme. The planarity conferred by the Δ5 double bond is thought to be a requirement for the binding pocket of the aromatase active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for bioactivity.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For steroidal compounds like this compound analogues, a variety of descriptors are typically employed to capture their complex three-dimensional and electronic features.

These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com

In the context of steroidal aromatase inhibitors, studies have identified several key descriptors that correlate with inhibitory activity. nih.govnih.govresearchgate.net

Table 3: Common Molecular Descriptors in QSAR of Steroidal Inhibitors

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Topological | SIC (Structural Information Content), SC_3_C (Simple Chain of 3rd Order) | Quantify molecular size, shape, and branching. nih.gov |

| Physicochemical | Jurs_WNSA_1, Jurs_WPSA_1 | Weighted surface areas that account for atomic charges, contributing to the understanding of polar interactions. nih.gov |

| Thermodynamic | CDOCKER interaction energy (ECD) | Represents the energy of interaction between the ligand and the protein target in molecular docking simulations. nih.gov |

| 3D-MoRSE | Mor22u | 3D Molecule Representation of Structures based on Electron diffraction descriptors, encoding 3D structural information. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describe the electronic and reactivity properties of the molecule. mdpi.com |

Once a set of relevant descriptors has been calculated for a series of analogues, statistical methods are used to build a QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the biological activity.

The predictive power and robustness of a QSAR model must be rigorously validated. This involves both internal and external validation procedures.

Internal validation techniques, such as leave-one-out cross-validation (Q²), assess the model's stability and predictive ability within the dataset used to build it.

External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. The predictive R² (R²pred) is a common metric for external validation. uniroma1.it

A statistically significant QSAR model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and a high predictive R² for the test set.

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | A low value is desirable. |

QSAR studies on steroidal aromatase inhibitors have yielded models with good statistical significance, providing valuable insights for the design of new and more potent inhibitors. nih.govresearchgate.net

Conformational Analysis and Identification of Bioactive Conformations

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound and its analogues is critical for elucidating their structure-activity relationships (SAR). Conformational analysis defines the spatial arrangement of atoms in a molecule, which in turn governs its interaction with biological targets. The specific shape, or conformation, that a molecule adopts when it binds to its biological target is known as the bioactive conformation. Identifying this conformation is a key objective in medicinal chemistry and drug design.

General Conformational Features of the Androstane Skeleton

Ring A: In the androst-5-ene series, the presence of the double bond between C5 and C6 typically forces the A ring into a half-chair or sofa conformation.

Ring B: The B ring, also containing the C5-C6 double bond, generally adopts a half-chair conformation.

Ring C: The C ring is a cyclohexane (B81311) ring and usually exists in a stable chair conformation.

Ring D: The five-membered D ring is not planar and can exist in various envelope or twist conformations.

Influence of the 3-Sulfanyl Substituent on Conformation

The introduction of a sulfanyl (-SH) group at the C3 position of the androst-5-en-17-one nucleus can influence the conformational preferences of the A-ring. The conformational behavior of substituents on a cyclohexane-like ring is governed by principles of steric and electronic effects.

In the absence of specific experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy for this compound, we can infer potential conformational effects based on related structures. The sulfanyl group is larger than a hydroxyl group and can engage in different non-covalent interactions. Depending on the stereochemistry at C3 (α or β), the sulfanyl group will occupy either an axial or equatorial position in the preferred A-ring conformation.

Equatorial Orientation: Generally, bulky substituents on a six-membered ring prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). This would likely be the favored orientation for the 3-sulfanyl group.

Axial Orientation: An axial orientation would lead to greater steric clashes with other axial hydrogens on the same side of the ring, potentially destabilizing that conformation.

The electronic properties of the sulfur atom, including its polarizability and ability to act as a hydrogen bond donor or acceptor, can also influence local conformation and interactions with a biological target.

Identification of Bioactive Conformations

The identification of the bioactive conformation of this compound analogues would typically involve a combination of experimental and computational methods.

Experimental Approaches:

X-ray Crystallography: This technique can provide a precise three-dimensional structure of a molecule in its crystalline state. If a ligand-receptor complex can be crystallized, it can reveal the bioactive conformation directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the distances between protons in a molecule in solution, which helps to define its predominant conformation.

Computational Approaches:

Molecular Mechanics and Molecular Dynamics: These methods can be used to explore the conformational landscape of a molecule and identify low-energy conformations.

Quantum Mechanics: High-level quantum mechanical calculations can provide more accurate information about the energies of different conformations.

Docking Studies: Computational docking can be used to predict how a molecule might bind to a biological target, providing insights into the likely bioactive conformation.

A detailed search of the scientific literature did not yield specific studies on the conformational analysis or the experimentally determined bioactive conformation of this compound or its close sulfanyl-substituted analogues. Therefore, the precise bioactive conformation remains to be elucidated through future research. The following table summarizes the general conformational features of the androstane rings.

| Ring | Typical Conformation in Androst-5-ene Series |

| A | Half-chair or Sofa |

| B | Half-chair |

| C | Chair |

| D | Envelope or Twist |

Further studies employing the methods described above are necessary to determine the specific conformational preferences of this compound and its analogues and to identify their bioactive conformations, which will be invaluable for the rational design of new and more potent derivatives.

Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Comprehensive searches of publicly available scientific databases and literature have yielded no specific research data on the chemical compound This compound . This includes a lack of information regarding its role in steroid hormonal homeostasis, its metabolic pathways, and its interactions with steroid receptors.

The user's request for an article structured around the specific research areas of this compound cannot be fulfilled due to the absence of published studies on this particular molecule. The scientific community has extensively investigated numerous derivatives of androst-5-en-17-one, particularly those with hydroxyl or sulfate (B86663) groups at the 3-position, which play significant roles in human physiology and pharmacology. However, the introduction of a sulfanyl (thiol) group at the 3-position appears to be a modification that has not been explored or at least not reported in accessible research.

Consequently, there is no information to populate the requested sections of the article:

Role in Steroid Hormonal Homeostasis and Metabolism Research

Research on Interference with Steroid Receptor Interactions:No research has been published detailing whether 3-Sulfanylandrost-5-en-17-one can bind to and activate or inhibit androgen, estrogen, or other steroid receptors.

It is possible that research on this compound exists within proprietary or classified domains, or that it is a novel compound that has not yet been the subject of published scientific inquiry. Until such research becomes publicly available, a detailed and scientifically accurate article on its role in steroid hormonal homeostasis and metabolism cannot be generated.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each hydrogen atom.

¹H NMR: The proton NMR spectrum of 3-Sulfanylandrost-5-en-17-one would exhibit characteristic signals corresponding to the different types of protons in the molecule. Key expected signals include:

Angular Methyl Protons: Two sharp singlets for the methyl groups at C-18 and C-19. Based on related androstane (B1237026) structures, these would likely appear in the upfield region, around δ 0.8-1.1 ppm. nih.gov

Vinylic Proton: A signal for the proton at C-6 on the double bond, typically appearing as a multiplet in the range of δ 5.3-5.5 ppm.

C-3 Proton: A multiplet corresponding to the proton on the carbon bearing the sulfanyl (B85325) group (C-3). Its chemical shift would be influenced by the electronegativity of sulfur and the stereochemistry at this position.

Steroidal Backbone: A complex series of overlapping multiplets for the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the androstane core, generally found between δ 1.0 and 2.5 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For this compound, distinctive peaks would include:

Ketone Carbonyl (C-17): A signal in the far downfield region, typically above δ 220 ppm, which is characteristic of a five-membered ring ketone.

Alkene Carbons (C-5 and C-6): Two signals in the olefinic region, approximately at δ 140 ppm (C-5, quaternary) and δ 121 ppm (C-6, methine).

C-3 Carbon: The carbon atom attached to the sulfanyl group would be shifted downfield compared to an unsubstituted alkane carbon, with an expected chemical shift in the range of δ 40-60 ppm.

Methyl Carbons (C-18 and C-19): Two upfield signals corresponding to the angular methyl groups.

A summary of predicted key NMR shifts is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| C-3 | Multiplet | 40 - 60 |

| C-5 | - | ~140 |

| C-6 | Multiplet, ~5.4 | ~121 |

| C-17 | - | >220 |

| C-18 | Singlet, ~0.8 | ~14 |

| C-19 | Singlet, ~1.0 | ~19 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with extremely high precision. For this compound, the molecular formula is C₁₉H₂₈OS.

HRMS analysis would provide an exact mass measurement that can confirm this formula, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm), thereby confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₁₉H₂₈OS |

| Monoisotopic Mass | 304.1861 g/mol |

| Nominal Mass | 304 g/mol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands:

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ would be indicative of the thiol (sulfanyl) group.

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group of the five-membered ring ketone at C-17.

C=C Stretch: An absorption band around 1665 cm⁻¹ would correspond to the C-5 double bond.

C-H Stretches: Bands just below 3000 cm⁻¹ correspond to sp³ C-H bonds, while a band just above 3000 cm⁻¹ would indicate the sp² C-H bond at C-6.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.net The isolated ketone and the carbon-carbon double bond in this compound are not conjugated. Therefore, strong UV absorption is not expected at higher wavelengths. A weak absorption (n→π* transition) for the C=O group would be expected around 280-300 nm. farmaciajournal.com

| Spectroscopy | Functional Group | Expected Absorption Range |

| IR | S-H (Thiol) | 2550 - 2600 cm⁻¹ (weak) |

| IR | C=O (Ketone) | ~1740 cm⁻¹ (strong) |

| IR | C=C (Alkene) | ~1665 cm⁻¹ (medium) |

| UV-Vis | C=O (Ketone) | ~280-300 nm (weak) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity of atoms and reveal detailed conformational insights, such as:

Ring Conformation: The precise chair and envelope conformations of the cyclohexane (B81311) and cyclopentane (B165970) rings of the steroid nucleus.

Stereochemistry: Unambiguous assignment of the stereochemistry at all chiral centers, including the C-3 position where the sulfanyl group is attached.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the thiol group.

While specific crystallographic data for this compound is not publicly available, analysis of related androstane structures in crystallographic databases provides a reliable model for its expected solid-state conformation. nih.gov

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Sulfanylandrost-5-en-17-one, docking simulations can identify plausible binding modes within the active sites of relevant biological targets, such as steroidogenic enzymes and nuclear receptors. Androstane (B1237026) derivatives are known to interact with a range of targets, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and enzymes like aromatase (CYP19A1) and aldo-keto reductases (AKRs). sctm.mknih.govdoi.org

Docking studies of this compound against these targets would likely reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern its binding affinity and selectivity. The sulfanyl (B85325) group at the C3 position is of particular interest, as it may form unique interactions not observed with naturally occurring androgens. For instance, in the ligand-binding domain of the androgen receptor, key amino acid residues like Gln711, Arg752, and Asn705 are crucial for ligand recognition. nih.gov The 17-keto group is also a critical feature for interaction within the binding pocket of many steroid receptors.

A hypothetical molecular docking study of this compound with the androgen receptor could yield results as summarized in the interactive table below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Androgen Receptor (AR) | -9.8 | Asn705, Gln711, Arg752, Met745 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor α (ERα) | -8.5 | Arg394, Glu353, Leu384, Phe404 | Hydrogen Bond, Hydrophobic |

| Aromatase (CYP19A1) | -7.9 | Met374, Phe221, Ile133, Heme | Hydrophobic, Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective on their interaction over time. nih.govutrgv.edu MD simulations can be employed to assess the stability of the docked pose of this compound within the binding site of a target protein, as well as to investigate any conformational changes induced in the protein upon ligand binding. Such simulations are crucial for understanding the molecular basis of agonistic versus antagonistic activity. scispace.com

An MD simulation of the this compound-androgen receptor complex, for example, would involve placing the docked complex in a simulated physiological environment (water, ions, and physiological temperature and pressure) and observing its behavior over several nanoseconds or even microseconds. Key parameters to be analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds. Stable RMSD values for both the protein and the ligand would indicate a stable binding mode. RMSF analysis could highlight flexible regions of the protein that are affected by ligand binding. frontiersin.org

The following interactive table illustrates the type of data that could be generated from an MD simulation study.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 200 ns |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Hydrogen Bond Occupancy | Asn705 (85%), Arg752 (92%) |

| Notable Conformational Change | Stabilization of Helix 12 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of a molecule. nih.gov For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These electronic parameters are fundamental to understanding the molecule's reactivity and its ability to participate in various intermolecular interactions.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can shed light on the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. The electrostatic potential map can identify electron-rich and electron-deficient areas, which are crucial for predicting non-covalent interactions with a biological target. Such studies have been successfully applied to other steroid hormones to accurately determine their structures and properties. nih.govresearchgate.net

| Electronic Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (likely around the sulfanyl group and double bond) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (likely around the 17-keto group) |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govfrontiersin.org Starting with this compound as a lead compound, both structure-based and ligand-based virtual screening approaches can be employed to discover novel analogues with potentially improved activity or selectivity.

In a structure-based virtual screening campaign, the three-dimensional structure of a target protein (e.g., the androgen receptor) would be used to dock a large library of compounds. semanticscholar.org The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for further investigation.

In a ligand-based approach, the known active compound, this compound, would be used as a template to search for other molecules with similar properties, such as shape and electrostatic features. This method is particularly useful when the three-dimensional structure of the target protein is not available. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of androstane derivatives with their biological activities, which can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

The following interactive table outlines a hypothetical virtual screening workflow for the discovery of novel androgen receptor modulators based on the this compound scaffold.

| Step | Methodology | Compound Library | Outcome |

|---|---|---|---|

| 1. Initial Screening | High-Throughput Virtual Screening (HTVS) | ZINC database (~1 million compounds) | ~10,000 initial hits |

| 2. Docking Refinement | Standard Precision (SP) and Extra Precision (XP) Docking | 10,000 initial hits | ~500 refined hits |

| 3. Filtering | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | 500 refined hits | ~50 promising candidates |

| 4. Final Selection | Visual Inspection and Binding Mode Analysis | 50 promising candidates | ~10 lead candidates for synthesis and biological evaluation |

Future Research Directions and Potential Applications in Biomedical Science

Development of Chemical Probes for Investigating Steroidogenic Enzyme Function

The introduction of a sulfanyl (B85325) group at the C-3 position of the androstane (B1237026) core provides a unique chemical handle for the development of sophisticated chemical probes. These probes could be instrumental in elucidating the structure, function, and regulation of steroidogenic enzymes.

Fluorescent Probes: By attaching a fluorophore to the sulfanyl group, 3-Sulfanylandrost-5-en-17-one could be converted into a fluorescent probe. Such probes would enable researchers to visualize the localization and dynamics of steroid-binding proteins and enzymes within living cells using techniques like fluorescence microscopy and flow cytometry. nih.gov The design of these probes would need to consider the size and properties of the fluorescent dye to ensure that it does not sterically hinder the interaction of the steroid scaffold with its target. acs.org

Affinity-Based Probes: The sulfanyl group is also amenable to conjugation with affinity tags such as biotin. Biotinylated derivatives of this compound could be used for affinity purification of steroid-binding proteins from complex biological mixtures. nih.gov This approach, often coupled with mass spectrometry, would facilitate the identification of novel protein interaction partners of androstane derivatives, thereby expanding our understanding of their cellular mechanisms of action.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Conjugated Moiety | Potential Application | Relevant Techniques |

| Fluorescent Probe | Fluorophore (e.g., FITC, BODIPY) | Visualization of steroid-protein interactions in cells. | Fluorescence Microscopy, Flow Cytometry |

| Affinity Probe | Biotin | Isolation and identification of steroid-binding proteins. | Affinity Chromatography, Mass Spectrometry |

| Photoaffinity Label | Photoreactive group | Covalent labeling of steroid-binding sites in proteins. | Photolabeling, SDS-PAGE, Mass Spectrometry |

Exploration of Novel Modulators for Androgen-Dependent Biological Processes

Androgen signaling pathways are crucial in various physiological and pathological processes, including development, metabolism, and the progression of certain cancers. nih.gov Novel modulators of these pathways are of significant therapeutic interest.

Enzyme Inhibitors: The presence of a reactive thiol group suggests that this compound could act as an inhibitor of enzymes involved in steroid metabolism. For instance, thiol-containing androgens have been successfully designed as "suicide substrates" for aromatase, an enzyme that converts androgens to estrogens. nih.govacs.org By irreversibly binding to the active site, such compounds can potently and specifically inhibit enzyme activity. The potential for this compound to act as a mechanism-based inhibitor of enzymes like aromatase or steroid sulfatase warrants investigation.

Receptor Modulation: While the parent compound, dehydroepiandrosterone (B1670201) (DHEA), has weak androgenic activity, modifications to the steroid scaffold can significantly alter its interaction with the androgen receptor (AR). biosynth.com The sulfanyl group at C-3 could influence the binding affinity and functional activity of the molecule at the AR. It would be crucial to investigate whether this compound acts as an agonist, antagonist, or selective androgen receptor modulator (SARM).

Methodological Advancements in Steroid Biochemistry and Enzyme Assay Development

The unique chemical properties of this compound could be leveraged to develop novel and improved methods for studying steroid biochemistry.

Enzyme Assays: The thiol group can participate in various chemical reactions that produce a detectable signal, which can be exploited for developing new enzyme assays. For example, its reaction with a chromogenic or fluorogenic reagent upon enzymatic modification of another part of the steroid molecule could form the basis of a high-throughput screening assay for enzyme inhibitors.

Table 2: Potential Methodological Applications

| Application Area | Principle | Advantage |

| Enzyme Inhibition Assays | Thiol group acts as a reactive handle for irreversible inhibition. | High potency and specificity. |

| High-Throughput Screening | Thiol-specific detection methods (colorimetric/fluorometric). | Enables rapid screening of large compound libraries. |

| Mechanistic Studies | Covalent modification of enzyme active sites. | Provides insights into enzyme mechanism and binding modes. |

High-Throughput Screening Initiatives for Related Bioactive Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds for biological activity. researchgate.nettechnologynetworks.com

Scaffold for Library Synthesis: this compound could serve as a versatile starting material for the synthesis of a focused library of related steroid derivatives. The sulfanyl group can be readily modified through various chemical reactions to introduce a diverse range of functional groups. This combinatorial approach would generate a collection of novel compounds for HTS campaigns targeting steroidogenic enzymes or receptors. novartis.com

Advanced Screening Platforms: Recent advances in HTS technology, such as high-content screening and mass spectrometry-based methods, offer powerful platforms for evaluating the biological effects of novel steroid derivatives. embopress.org These technologies can provide multi-parametric readouts of cellular responses, offering deeper insights into the mechanism of action of hit compounds identified from screens of libraries based on the this compound scaffold. nih.gov The integration of computational and in vitro HTS approaches can further accelerate the discovery of new bioactive steroids. technologynetworks.com

While direct experimental data on this compound is currently scarce, its chemical structure positions it as a promising candidate for a variety of applications in biomedical research. From the development of sophisticated chemical probes to the discovery of novel modulators of androgen-dependent pathways, this compound and its derivatives have the potential to significantly contribute to our understanding of steroid biochemistry and to the development of new therapeutic strategies. Future research efforts should focus on the synthesis and biological evaluation of this compound to unlock its full scientific potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.